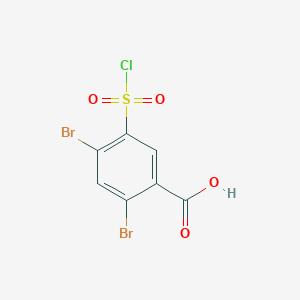

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid

Übersicht

Beschreibung

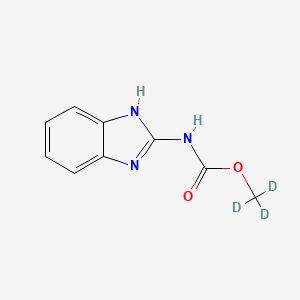

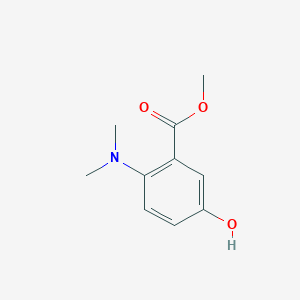

“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is a chemical compound with the molecular formula C7H3Br2ClO4S . It has a molecular weight of 378.43 . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 378.43 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Biological Activity

2,4-Dibromo-5-(chlorosulfonyl)benzoic acid plays a role in the synthesis of various biologically active compounds. Havaldar and Khatri (2006) described its use in producing compounds with potential biological activity. Specifically, it was involved in synthesizing 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-l,3,4-oxadiazolin-5-thiones, which were then screened for their biological activity (Havaldar & Khatri, 2006).

Antimicrobial Activity

This chemical has also been used in the creation of compounds with antimicrobial properties. Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives using a similar compound, which demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013). Similarly, Limban et al. (2008) reported the antimicrobial activity of thioureides derived from a related benzoic acid compound, showing effectiveness against various microbial strains (Limban et al., 2008).

Potential Herbicide Applications

Research by Cremlyn and Cronje (1979) indicated the potential of chlorohydroxybenzenesulfonyl derivatives, closely related to this compound, as herbicides. Their study focused on the spectral characteristics and possible applications of these compounds in agriculture (Cremlyn & Cronje, 1979).

Plant Growth Regulation

The effect of similar benzoic acid derivatives on plant growth has been studied. Pybus et al. (1959) explored the physiological activity of chloro- and methyl-substituted benzoic acids in various plant growth tests, suggesting the potential of these compounds in regulating plant growth (Pybus et al., 1959).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid, such as this compound, have been evaluated for various therapeutic applications. Salem et al. (2002) synthesized and evaluated benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, indicating their potential in treating conditions related to these enzymes (Salem et al., 2002).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can infer that it may interact with its targets through the formation of covalent bonds, given the presence of reactive groups such as the chlorosulfonyl group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

2,4-dibromo-5-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYPWHNQYGXWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)

![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)

![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)